molecular formula C10H9ClO5S B13198099 Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No.: B13198099
M. Wt: 276.69 g/mol
InChI Key: NDFLPQGNTCQSAG-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Systematic Nomenclature and Structural Formula

The IUPAC name Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate systematically describes the compound’s structure. The parent framework is 2,3-dihydro-1-benzofuran, a bicyclic system comprising a benzene ring fused to a partially saturated furan ring. The numbering begins at the oxygen atom of the furan, with positions 2 and 3 being single-bonded (hence dihydro). Substituents include:

  • A chlorosulfonyl group (-SO₂Cl) at position 5.
  • A methyl ester (-COOCH₃) at position 3.

The molecular formula is C₁₀H₉ClO₅S , with a molecular weight of 276.69 g/mol . The SMILES notation (O=C(C1COC2=CC=C(S(=O)(Cl)=O)C=C12)OC) explicitly defines the connectivity: the benzofuran core is fused, with the ester oxygen bridging C3 and the methyl group, while the chlorosulfonyl group occupies the para position relative to the fused oxygen .

Table 1: Key Molecular Descriptors
Property Value
Molecular Formula C₁₀H₉ClO₅S
Molecular Weight 276.69 g/mol
SMILES O=C(C1COC2=CC=C(S(=O)(Cl)=O)C=C12)OC
Topological Polar Surface Area 83.8 Ų

Properties

Molecular Formula

C10H9ClO5S

Molecular Weight

276.69 g/mol

IUPAC Name

methyl 5-chlorosulfonyl-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9ClO5S/c1-15-10(12)8-5-16-9-3-2-6(4-7(8)9)17(11,13)14/h2-4,8H,5H2,1H3

InChI Key

NDFLPQGNTCQSAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C1C=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Chlorosulfonation :

    • Reagents : Chlorosulfonic acid (ClSO₃H).
    • Conditions : Temperature controlled between 0–25°C , typically in inert solvents like dichloromethane or acetonitrile.
    • Mechanism : Electrophilic substitution at the aromatic ring’s 5-position.
  • Workup and Isolation :

    • The crude product is purified via extraction (e.g., dichloromethane/water) and chromatography .
    • Yield : High (>70%) under optimized conditions.

Detailed Synthetic Procedure

Step 1: Substrate Preparation

Step 2: Chlorosulfonation

  • Add chlorosulfonic acid (1.1–1.5 equiv) dropwise to the substrate solution at 0°C .
  • Warm gradually to 25°C and stir for 12–24 hours .

Step 3: Quenching and Extraction

  • Quench with ice-cold water (10 mL per 20 mL reaction volume).
  • Extract with dichloromethane (2 × 20 mL).
  • Dry organic layers over magnesium sulfate and concentrate.

Step 4: Purification

Reaction Optimization Data

Parameter Optimal Range Impact on Yield
Temperature 0–25°C Maximizes selectivity
Chlorosulfonic Acid 1.2 equiv Prevents over-sulfonation
Solvent Dichloromethane Enhances solubility
Reaction Time 12–18 hours Balances conversion and side reactions

Analytical Characterization

Structural Confirmation:

Purity Assessment:

  • HPLC : >95% purity after crystallization.

Side Reactions and Byproducts

Comparative Analysis with Related Compounds

Compound Synthesis Difference Application
Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate Ester group position (2 vs. 3) Antimicrobial agents
Methyl 5-sulfonamido-2,3-dihydro-1-benzofuran-3-carboxylate Post-functionalization with amines Enzyme inhibitors

Industrial-Scale Considerations

  • Catalyst : Lewis acids (e.g., AlCl₃) may accelerate reaction but risk over-sulfonation.
  • Solvent Recovery : Dichloromethane is recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding benzofuran derivative.

    Oxidation Reactions: The benzofuran ring can undergo oxidation to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate exerts its effects involves the interaction of the chlorosulfonyl group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate, a comparative analysis with three analogous compounds is presented below. Key differences lie in the heterocyclic core, substituent positions, and functional groups, which collectively dictate reactivity, stability, and industrial relevance.

Structural and Functional Group Comparisons

Compound Name Heterocyclic Core Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C)
This compound 2,3-Dihydrobenzofuran 5-(ClSO₂), 3-(COOCH₃) C₁₀H₉ClO₅S 276.69* Not provided Not reported
Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate Thiophene 5-(ClSO₂), 4-(CH₃), 2-(COOCH₃) C₇H₇ClO₄S₂ 254.71 423768-46-1 40–41
5-(Chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate Pyrrole 5-(ClSO₂), 1-(CH₃), 3-(COO⁻) C₇H₈ClNO₄S 237.66 Not provided Not reported

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle Influence: The benzofuran derivative exhibits a fused benzene-oxygen ring system, conferring moderate aromaticity and rigidity. This contrasts with the thiophene (sulfur-containing) and pyrrole (nitrogen-containing) analogs, which have distinct electronic profiles. Thiophenes are more electron-rich due to sulfur’s polarizability, enhancing electrophilic substitution reactivity , while pyrroles’ nitrogen enables hydrogen-bonding interactions .

Functional Group Reactivity:

  • All three compounds feature a chlorosulfonyl group (–SO₂Cl), a highly reactive electrophile used for sulfonamide formation. However, steric and electronic effects from the heterocycle modulate reactivity. For example, the thiophene derivative’s methyl substituent at position 4 may sterically hinder nucleophilic attack at the sulfonyl chloride .
  • The methyl carboxylate group (–COOCH₃) in the benzofuran and thiophene derivatives enhances solubility in organic solvents compared to the pyrrole analog’s carboxylate anion (–COO⁻), which may favor aqueous-phase reactions .

Physicochemical and Application Differences

  • Melting Points: The thiophene derivative has a reported melting point of 40–41°C , suggesting lower crystallinity compared to fully aromatic systems. The benzofuran and pyrrole analogs lack melting point data, but their structural features (e.g., partial saturation or ionic groups) likely reduce crystalline packing efficiency.
  • Applications:
    • The thiophene derivative is marketed as a reagent (e.g., Kanto Reagents catalog) for synthesizing sulfonamide-based polymers or bioactive molecules .
    • The benzofuran analog is hypothesized to serve in medicinal chemistry due to benzofuran’s prevalence in drug scaffolds (e.g., anticoagulants or antifungals).
    • The pyrrole derivative may find use in coordination chemistry or as a ligand, leveraging nitrogen’s lone pair for metal binding .

Biological Activity

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran class of chemicals, which have garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₉ClO₅S
  • Molecular Weight : 290.72 g/mol
  • CAS Number : 1306606-62-1

The compound features a benzofuran core structure with a chlorosulfonyl group and a methyl ester functional group, which are critical for its biological activity.

Biological Activity Overview

Benzofuran derivatives, including this compound, have shown a wide range of biological activities:

  • Anticancer Activity
    • Studies have demonstrated that benzofuran derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231) with promising results. The compound 9e , a derivative of benzofuran, showed an IC₅₀ value of 2.52 μM against MDA-MB-231 cells, indicating strong anticancer potential .
  • Mechanism of Action
    • The anticancer mechanisms often involve the induction of apoptosis and cell cycle arrest. In the case of compound 9e , treatment led to an increase in cells arrested at the G2-M phase and significant apoptosis rates (early and late) in MDA-MB-231 cells .
  • Enzyme Inhibition
    • Benzofurans are also noted for their ability to inhibit carbonic anhydrases (CAs), enzymes implicated in tumorigenicity and other physiological processes. The inhibition of specific CA isoforms has been linked to reduced tumor growth and metastasis .

Case Study 1: Antiproliferative Effects

In a study examining the effects of various benzofuran derivatives on cancer cell lines:

  • Compound Tested : A benzofuran derivative similar to this compound.
  • Cell Lines : MCF-7 (breast cancer) and A549 (lung cancer).
  • Results : Significant inhibition of cell proliferation was observed with IC₅₀ values indicating effective potency compared to standard chemotherapeutics like doxorubicin .
CompoundIC₅₀ (μM)Cell Line
9e2.52MDA-MB-231
Doxorubicin2.36MDA-MB-231
Benzofuran derivative14.91MCF-7

Case Study 2: Apoptotic Induction

Another study evaluated the apoptotic effects induced by a related benzofuran compound:

  • Methodology : Flow cytometry was used to assess apoptosis in treated cells.
  • Findings : The percentage of apoptotic cells significantly increased from control levels, demonstrating the potential for these compounds to induce programmed cell death in cancerous cells .

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